CyPPA is a positive modulator of the small conductance calcium-activated potassium channels SK2 and SK3 (EC50s = 14 and 5.6 µM, respectively). It is inactive on both SK1 and the intermediate conductance calcium-activated potassium channel, IK. At SK3, CyPPA increases the apparent calcium-sensitivity of channel activation, changing the EC50 value of calcium activation from 429 to 59 nM. CyPPA is used to evaluate the roles of SK2 and SK3 in such diverse processes as memory encoding, uterine muscle contraction, and dopamine signaling.
CyPPA is a positive modulator of SK3 and SK2, which reduces the activity of dopaminergic neurons. CyPPA inhibits dopamine release, and counteracts hyperdopaminergic behaviors induced by methylphenidate.
CyPPA
CAS No.: 73029-73-9
Cat. No.: VC0524797
Molecular Formula: C16H23N5
Molecular Weight: 285.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73029-73-9 |
---|---|
Molecular Formula | C16H23N5 |
Molecular Weight | 285.39 g/mol |
IUPAC Name | N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) |
Standard InChI Key | USEMRPYUFJNFQN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 |
Canonical SMILES | CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of CyPPA
Structural Characteristics
CyPPA (molecular formula: C₁₆H₂₃N₅; molecular weight: 285.39 g/mol) is a trisubstituted pyrimidine derivative distinct from earlier SK channel modulators like 1-EBIO and NS309 . Its structure features a cyclohexylamine group linked to a pyrimidine core substituted with a dimethylpyrazole moiety, enabling selective interactions with SK channel subunits .
Subtype Selectivity and Potency
CyPPA exhibits a marked preference for SK3 and SK2 channels over SK1 and intermediate-conductance calcium-activated potassium (IK) channels. Patch-clamp studies on recombinant channels reveal half-maximal effective concentrations (EC₅₀) of 5.6 ± 1.6 μM for SK3 and 14 ± 4 μM for SK2, with no significant activity at SK1 or IK channels even at 10 μM . This selectivity profile positions CyPPA as a superior pharmacological probe compared to non-selective modulators like NS309, which activate SK and IK channels indiscriminately .
Table 1: Pharmacological Parameters of CyPPA
Parameter | SK3 Channel | SK2 Channel | SK1/IK Channels |
---|---|---|---|
EC₅₀ (μM) | 5.6 ± 1.6 | 14 ± 4 | Inactive |
Maximal Efficacy (%) | 90 ± 1.8 | 71 ± 1.8 | – |
Calcium Sensitivity Shift | EC₅₀(Ca²⁺): 429 → 59 nM | – | – |
Mechanism of Action: SK Channel Modulation
SK Channel Activation and Calcium Sensitivity
SK channels are voltage-independent potassium channels gated by intracellular calcium via calmodulin (CaM) binding. CyPPA enhances channel activity by increasing their apparent calcium sensitivity, reducing the calcium concentration required for half-maximal activation (EC₅₀(Ca²⁺)) from 429 nM to 59 nM in SK3 channels . This shift occurs through allosteric modulation at the intracellular interface of SK channels and CaM, as revealed by crystallographic studies .
Splice Variant Specificity in Human Myometrium
In pregnant human myometrium, SK3 variant 1 mRNA expression is 3-fold downregulated compared to non-pregnant tissue, while variant 3 remains unchanged . CyPPA’s efficacy in relaxing both pregnant and non-pregnant myometrial strips (pIC₅₀ = 5.02 vs. 5.16; P > 0.05) suggests that its action depends on splice variant 3, which is equally expressed in both groups .
Functional Effects in Physiological Systems
Dopaminergic Neuronal Activity
In midbrain dopaminergic neurons, CyPPA (10–60 μM) reduces firing rates by prolonging the apamin-sensitive afterhyperpolarization (AHP), an effect blocked by the SK antagonist NS8593 . This suppression translates to attenuated dopamine release in cultured neurons, mimicking the action of D₂ receptor agonists like quinpirole .
Behavioral Effects
Systemic CyPPA (15 mg/kg, i.p.) inhibits hyperlocomotion and stereotypic behaviors induced by methylphenidate in mice, highlighting its ability to counteract dopaminergic hyperactivity . These effects align with SK3’s role in regulating neuronal excitability and suggest therapeutic relevance for disorders like ADHD and schizophrenia .
Neuroprotective and Synaptic Plasticity Roles
Ferroptosis and Excitotoxicity Prevention
Recent studies demonstrate CyPPA’s neuroprotective effects in glutamate-induced excitotoxicity models. Co-treatment with CyPPA (0.5–20 μM) preserves neuronal viability by reducing lipid peroxidation and mitochondrial dysfunction, mechanisms linked to SK3-mediated calcium buffering .
Synaptic Plasticity Regulation
In hippocampal neurons, CyPPA potentiates SK channel activity, refining NMDA receptor-dependent synaptic plasticity. This modulation adjusts dendritic CaMKIIα/β localization, optimizing synaptic strength and long-term potentiation (LTP) . Such plasticity regulation underscores CyPPA’s potential in treating cognitive disorders.
Pharmacokinetic and Therapeutic Considerations
In Vivo Pharmacokinetics
CyPPA exhibits a short plasma half-life (~1–2 hours) in rodents, necessitating repeated dosing for sustained effects . Its ability to cross the blood-brain barrier is evidenced by behavioral changes post-systemic administration .
Therapeutic Applications
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Preterm Labor: SK3 activation offers a novel tocolytic strategy without β-adrenergic side effects .
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Neurological Disorders: Targeting SK3 in Parkinson’s disease, schizophrenia, and epilepsy may normalize aberrant neuronal firing .
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Neuroprotection: Mitigating excitotoxicity and ferroptosis positions CyPPA as a candidate for stroke and neurodegenerative diseases .
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